Isoxazolidin-4-ol hydrochloride

Aqueous Solubility Formulation Development Medicinal Chemistry

Researchers requiring aqueous-compatible heterocyclic scaffolds often encounter solubility-limited intermediates. Isoxazolidin-4-ol hydrochloride (CAS 82409-18-5) addresses this with 40.4 mg/mL water solubility, enabling direct use in biochemical assays and formulation studies. - Cost-efficient racemate for chiral resolution to enantiopure (R)- or (S)-isomers. - 4-Hydroxy handle enables scaffold hopping from 3-hydroxypyrrolidines to tune PK profiles. - HCl salt ensures superior stability and solubility vs. free base (CAS 412279-21-1). Procurement-ready with batch QC documentation and global shipping.

Molecular Formula C3H8ClNO2
Molecular Weight 125.55 g/mol
CAS No. 82409-18-5
Cat. No. B1590331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolidin-4-ol hydrochloride
CAS82409-18-5
Molecular FormulaC3H8ClNO2
Molecular Weight125.55 g/mol
Structural Identifiers
SMILESC1C(CON1)O.Cl
InChIInChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H
InChIKeyLLCWGQYEQKYRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolidin-4-ol Hydrochloride (CAS 82409-18-5): Heterocyclic Building Block with Chiral and Salt-Form Advantages


Isoxazolidin-4-ol hydrochloride (CAS 82409-18-5) is a heterocyclic organic compound belonging to the isoxazolidine family. Its molecular formula is C3H8ClNO2, and it has a molecular weight of 125.55 g/mol . The compound features a saturated five-membered ring containing adjacent nitrogen and oxygen atoms, with a secondary amine and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its stability and water solubility compared to the free base, making it particularly useful as a versatile intermediate in organic synthesis and medicinal chemistry . The compound exists as a racemic mixture, and its chiral center at the C4 position is critical for applications requiring stereochemical control.

Why In-Class Analogs Cannot Be Freely Substituted for Isoxazolidin-4-ol Hydrochloride (CAS 82409-18-5)


The isoxazolidine scaffold encompasses a broad family of compounds with significant structural and functional diversity. Simply substituting one isoxazolidine derivative for another without considering specific substituents, stereochemistry, and salt forms can lead to failed syntheses, irreproducible biological results, or unsuitable physicochemical properties. For instance, the 4-hydroxy group in Isoxazolidin-4-ol hydrochloride is a critical functional handle that is absent in the parent Isoxazolidine hydrochloride (CAS 39657-45-9), which alters its reactivity and polarity . Furthermore, the chiral center at the C4 position means that the racemic mixture (82409-18-5) differs fundamentally from its enantiopure counterparts ((R)-isomer CAS 338464-48-5 and (S)-isomer CAS 338464-55-4), which can exhibit distinct biological activities and pharmacokinetic profiles [1]. Lastly, the hydrochloride salt form confers a water solubility advantage over the free base (CAS 412279-21-1) , a critical parameter for aqueous-based assays and formulations. The evidence below quantifies these key differentiating factors.

Quantitative Differentiation of Isoxazolidin-4-ol Hydrochloride (82409-18-5) Against Key Analogs


Enhanced Aqueous Solubility of Isoxazolidin-4-ol Hydrochloride vs. Free Base

The hydrochloride salt form of Isoxazolidin-4-ol (CAS 82409-18-5) demonstrates significantly improved aqueous solubility compared to its free base analog, 1,2-Oxazolidin-4-ol (CAS 412279-21-1). While the free base's solubility is limited, the hydrochloride salt achieves a measured solubility of 40.4 mg/mL in water . This enhancement is a direct result of salt formation at the amine group, which increases the compound's polarity and facilitates dissolution.

Aqueous Solubility Formulation Development Medicinal Chemistry

Stereochemical Purity as a Critical Control for Biological Activity

Isoxazolidin-4-ol hydrochloride (CAS 82409-18-5) is a racemic mixture of (R)- and (S)-enantiomers. The two enantiopure analogs, (R)-Isoxazolidin-4-ol hydrochloride (CAS 338464-48-5) and (S)-Isoxazolidin-4-ol hydrochloride (CAS 338464-55-4), are known to exhibit distinct biological activities and receptor interactions, a phenomenon well-documented for chiral drugs [1]. For example, studies on the structurally related isoxazolidine trans-16b, which possesses specific stereochemistry, show an IC50 of 9.84–12.67 μM against PC-3 prostate cancer cells, while its cis-diastereomer has a different potency [2]. This demonstrates that stereochemistry is not a trivial feature but a primary determinant of activity. The racemic mixture may serve as a cost-effective starting point for initial screening or as a precursor for resolution to obtain a desired enantiomer.

Stereoselective Synthesis Chiral Building Block Enantiomer-Specific Activity

Antimicrobial Activity: Class-Level Potential with Quantitative MIC Data for a Closely Related Analog

While specific antimicrobial data for Isoxazolidin-4-ol hydrochloride (82409-18-5) is not available in the public domain, the isoxazolidine scaffold is known for antimicrobial properties. As a class-level inference, its close analog, Isoxazolidine hydrochloride (CAS 39657-45-9), has demonstrated notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL [1]. This suggests that Isoxazolidin-4-ol hydrochloride, with its additional 4-hydroxy group, could be a valuable scaffold for designing new antimicrobial agents. The 4-hydroxy group offers an additional site for further functionalization to modulate activity and pharmacokinetics.

Antimicrobial MRSA Antibacterial Drug Discovery

Structural Resemblance to 3-Hydroxypyrrolidines Enables Scaffold Hopping in Drug Design

A key advantage of the 4-hydroxyisoxazolidine scaffold, which includes Isoxazolidin-4-ol hydrochloride, is its structural resemblance to 3-hydroxypyrrolidines [1]. This isosteric relationship allows for scaffold hopping in drug design, where an isoxazolidine ring can replace a pyrrolidine ring to modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This is a class-level inference based on the fundamental chemistry of the ring system.

Scaffold Hopping Drug Design Bioisosteres Medicinal Chemistry

Verified Purity and Quality Control for Reproducible Research

While not a biological differentiation, the purity of a chemical starting material is a critical factor for scientific selection. Multiple suppliers, such as Bide Pharm, specify Isoxazolidin-4-ol hydrochloride at a purity of ≥97%, verified by analytical methods including NMR, HPLC, and GC . This level of quality control ensures that the compound's performance in synthetic and biological assays is not confounded by significant impurities, which is a key consideration for procurement.

Purity Specification Quality Control Reproducibility Analytical Chemistry

Optimal Application Scenarios for Isoxazolidin-4-ol Hydrochloride (82409-18-5) Based on Its Differentiated Profile


Scaffold Hopping for Pyrrolidine-Based Drug Candidates

The structural resemblance of Isoxazolidin-4-ol hydrochloride to 3-hydroxypyrrolidines makes it an ideal candidate for scaffold hopping studies [1]. In this scenario, a researcher can replace the pyrrolidine core of a lead compound with the isoxazolidine ring. The resulting change in the N-O bond's polarity and hydrogen-bonding capacity can be used to fine-tune the lead's pharmacokinetic profile, such as reducing metabolic liability or improving solubility, while maintaining the key pharmacophoric features.

Synthesis of Enantiomerically Pure Intermediates via Resolution

The racemic nature of Isoxazolidin-4-ol hydrochloride (82409-18-5) makes it a cost-effective starting material for the synthesis of enantiopure building blocks [2]. Researchers can use classical resolution techniques, such as chiral chromatography or diastereomeric salt formation, to isolate either the (R)- or (S)-enantiomer. This approach is more economical than purchasing the more expensive, pre-resolved enantiopure compounds for large-scale or exploratory work.

Aqueous-Based Biological Assays and Formulation Development

The hydrochloride salt form confers a significant solubility advantage, with a measured value of 40.4 mg/mL in water . This property makes Isoxazolidin-4-ol hydrochloride the preferred choice over its free base analog for any application requiring an aqueous environment. This includes biochemical assays, cell culture studies, and initial formulation development for in vivo pharmacokinetic studies where the compound can be more easily dosed.

Development of Novel Antimicrobial Agents Targeting Resistant Bacteria

Given the class-level antimicrobial potential of isoxazolidines, as demonstrated by the MIC of 8 μg/mL against MRSA for a closely related analog [3], Isoxazolidin-4-ol hydrochloride serves as a promising scaffold for medicinal chemistry campaigns. The 4-hydroxy group provides a convenient point for further derivatization to explore structure-activity relationships (SAR) aimed at improving potency, spectrum, and drug-like properties against drug-resistant pathogens.

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